2,6-Dimethyl-D-tyrosine is an unnatural amino acid that serves as a significant analogue of the natural amino acid tyrosine. It is characterized by two methyl groups attached to the aromatic ring at the 2 and 6 positions. This modification enhances its structural properties and biological activity, making it valuable in various scientific applications, particularly in peptide synthesis and drug development.
2,6-Dimethyl-D-tyrosine can be derived from natural sources or synthesized through chemical methods. The compound's synthesis has been explored extensively in the literature, with various methods reported for its preparation, focusing on achieving high enantiomeric purity and yield.
This compound belongs to the class of aromatic amino acids and is categorized as a non-proteinogenic amino acid. Its unique structure allows it to participate in biochemical processes differently than its natural counterparts.
Several synthetic routes have been developed for the preparation of 2,6-dimethyl-D-tyrosine. The most notable methods include:
The synthesis typically involves protecting groups to prevent unwanted reactions during the process. For instance, a common strategy includes using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups during the synthesis steps to ensure selective reactions occur at specific sites .
The molecular structure of 2,6-dimethyl-D-tyrosine can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used to analyze the purity and structure of synthesized compounds. For example, HPLC can confirm that synthesized 2,6-dimethyl-D-tyrosine achieves over 97% purity .
2,6-Dimethyl-D-tyrosine can participate in various chemical reactions typical for amino acids, including:
The reactivity of 2,6-dimethyl-D-tyrosine is influenced by its steric hindrance due to the methyl groups, which can affect its interaction with enzymes and receptors compared to standard tyrosine.
The mechanism through which 2,6-dimethyl-D-tyrosine exerts its biological effects often involves modulation of receptor activity. As a tyrosine analogue, it can influence neurotransmitter pathways by acting on opioid receptors or other G-protein-coupled receptors.
Studies have shown that derivatives of this compound can exhibit altered binding affinities compared to natural tyrosine, potentially leading to enhanced therapeutic effects or reduced side effects in drug formulations .
Relevant data from NMR spectroscopy indicates characteristic shifts that confirm the presence of methyl groups and functional groups associated with amino acids .
2,6-Dimethyl-D-tyrosine has several important applications in scientific research:
2′,6′-Dimethyl-L-tyrosine (Dmt) emerged as a pivotal non-canonical amino acid in opioid research following its introduction in 1985 by Hansen Jr. et al. [1]. This structural innovation addressed critical limitations of natural tyrosine (Tyr1) in opioid peptides, particularly low receptor affinity and susceptibility to enzymatic degradation. Dmt’s ortho-methyl groups confer exceptional conformational stability by restricting rotation of the phenolic ring, forcing a coplanar orientation with the peptide backbone that optimizes interactions with opioid receptor binding pockets [1] [7]. Early structure-activity relationship (SAR) studies revealed that Dmt-containing peptides like H-Dmt-Tic-Asp*-Bid exhibited sub-nanomolar δ-opioid receptor affinity (IC₅₀ = 0.12 nM), surpassing native enkephalins by orders of magnitude [1]. The subsequent exploration of D-enantiomers (D-Dmt) arose from the need to enhance metabolic stability against ubiquitous aminopeptidases, which preferentially cleave L-amino acids. D-Dmt incorporation represented a strategic shift toward protease-resistant opioid ligands while retaining the steric advantages of methylation [7] [8].
Table 1: Key Pharmacological Properties of Dmt-Containing Opioid Peptides
Peptide Sequence | Receptor Affinity (Ki, nM) | Functional Activity | Selectivity (Kiμ/Kiδ) |
---|---|---|---|
H-Dmt-Tic-Asp*-Bid | δ: 0.44; μ: 53.9 | δ agonist (IC50: 0.12 nM) | 122 |
H-Tyr-Tic-Asp*-Bid | δ: 0.177; μ: 683.9 | δ antagonist (pA2: 8.85) | 3864 |
[Dmt¹]Deltorphin B | δ: 0.16; μ: 1.68 | δ agonist (IC50: 0.32 nM) | 10 |
H-Dmt-Tic-Gly*-Bid | δ: 0.035; μ: 0.50 | δ agonist (IC50: 0.13 nM) | 14 |
Dmt exemplifies engineered non-canonical amino acids (ncAAs) designed to overcome intrinsic limitations of proteinogenic residues in therapeutic peptides. Unlike natural tyrosine, Dmt's sterically hindered phenolic ring enhances π-stacking with aromatic residues in opioid receptor binding pockets (e.g., transmembrane helices TM3 and TM6 of δ-opioid receptors) while its reduced pKa stabilizes cationic interactions [1] [4]. This molecular tailoring enables unprecedented receptor subtype discrimination: In the Dmt-Tic pharmacophore scaffold, Dmt¹ exchange with Tyr converts δ-agonists (e.g., H-Dmt-Tic-Asp-Bid) into δ-antagonists (H-Tyr-Tic-Asp-Bid), demonstrating that methylation governs functional efficacy beyond mere affinity enhancement [1]. The bioisosteric analog 2′,6′-difluoro-L-tyrosine (Dft) shares Dmt’s steric profile but exhibits distinct electronic properties due to fluorine’s high electronegativity. While H-Dft-Tic-Asp*-Bid maintains δ-antagonism (pA2 = 8.95), it shows 30-fold lower μ-affinity than the Dmt analog, proving that van der Waals interactions from methyl groups are irreplaceable for balanced polypharmacology [1] [8]. Dmt’s versatility extends across opioid peptide classes, including deltorphins and endomorphin analogs, where it universally enhances proteolytic resistance by impeding aminopeptidase access to the scissile bond [7].
Fig. 1: Molecular Effects of ortho-Substitution on Tyrosine
L-Tyrosine: - Rotatable phenolic ring - pK<sub>a</sub> ~10.1 - Susceptible to enzymatic degradation 2,6-Dimethyl-L-tyrosine (Dmt): - Methyl groups lock ring coplanarity - pK<sub>a</sub> reduced by ~1 unit - Steric blockade of proteases
The enantiomeric switch from L-Dmt to D-Dmt fundamentally alters pharmacokinetic and pharmacodynamic profiles by exploiting chirality-specific interactions with biological systems. D-enantiomers evade recognition by L-amino acid transporters and peptidases, conferring oral bioavailability and prolonged half-lives—properties unattainable with L-configurations [6] [7]. In kinase inhibitor development, the R-enantiomer of crizotinib (a Dmt-inspired analog) exhibited 5-fold higher ALK/c-MET inhibition than its S-counterpart due to optimal hydrophobic pocket occupancy [6]. This enantioselectivity extends to opioid receptors: D-Dmt-containing analogs show preserved δ-receptor affinity but attenuated μ-activity, enhancing subtype selectivity. For instance, D-Dmt¹-deltorphin analogs maintain nanomolar δ-affinity while reducing μ-binding >50-fold compared to L-Dmt versions, demonstrating how chirality filters polypharmacology [1] [7]. The structural basis lies in differential hydrogen-bonding networks; D-amino acids enforce alternate backbone conformations that reposition the address domain relative to extracellular receptor loops. Consequently, D-Dmt peptides like D-Dmt¹-TICP[ψ] exhibit biased signaling at δ-receptors (Gi-over-β-arrestin pathway), mitigating adverse effects like receptor internalization [7].
Table 2: Enantiomeric Influence on Opioid Ligand Properties
Parameter | L-Dmt Analogs | D-Dmt Analogs | Structural Basis |
---|---|---|---|
Protease Resistance | Moderate (aminopeptidase-sensitive) | High (aminopeptidase-resistant) | Altered chiral center recognition |
δ-Receptor Affinity | Ki = 0.035–0.44 nM | Ki = 0.12–0.53 nM | Similar phenolic interactions |
μ-Receptor Affinity | Ki = 0.50–53.9 nM | Ki = 25.6–225.1 nM | Disrupted backbone hydrogen bonding |
Functional Selectivity | Balanced Gi/β-arrestin | Gi-biased signaling | Conformational steering of intracellular loops |
The chiral inversion also impacts membrane permeability: D-Dmt peptides exhibit 3–5 fold higher blood-brain barrier (BBB) penetration in in vitro models (e.g., PAMPA-BBB assay), attributed to reduced hydrogen-bond donor capacity compared to L-enantiomers [7]. This positions D-Dmt as a critical modifier for CNS-targeted therapeutics where brain exposure is paramount. However, the D-configuration may compromise address-domain interactions in certain scaffolds—H-D-Dmt-Tic-Gly*-Bid shows 30-fold lower δ-affinity than its L-Dmt counterpart, underscoring context-dependent enantioselectivity [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: